molecular formula C7H5Cl2NO B7790302 alpha,4-Dichlorobenzaldoxime

alpha,4-Dichlorobenzaldoxime

Cat. No. B7790302
M. Wt: 190.02 g/mol
InChI Key: JPBNMRDGFBFKLT-UHFFFAOYSA-N
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Patent
US08269008B2

Procedure details

To a solution of 4-chloro-benzaldehyde oxime (20 g, 0.13 mol) in anhydrous dimethylformamide (80 ml) was added N-chlorosuccinimide (3.51 g, 0.03 mol, 0.2 eq) at room temperature. Subsequently, HCl gas drawn from the headspace of concentrated hydrochloric acid was bubbled through the reaction mixture. Then, additional N-chlorosuccinimide (14.06 g, 0.11 mol, 0.8 eq) was then added in four portions and the mixture was stirred at room temperature for twenty hours before it was poured into ice-water (200 ml) and extracted twice with methyl t-butyl ether. The combined organic layers were washed with water and brine, and then dried and concentrated to give the title compound as a white solid (23.26 g): 1H NMR (CDCl3, 200 MHz): δ=7.97 (s, 1H), 7.77 (m, 2H), 7.36 (m, 2 H). 13C NMR (CDCl3, 50 MHz): δ=139.37, 137.10, 130.99, 128.94, 128.57
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.06 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.[Cl:11]N1C(=O)CCC1=O.Cl>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:11])=[N:7][OH:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=NO)C=C1
Name
Quantity
3.51 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
14.06 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for twenty hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methyl t-butyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=NO)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.26 g
YIELD: CALCULATEDPERCENTYIELD 408%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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